tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H19N5O2 It is a derivative of pyrrolidine and triazole, which are both significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This step involves the reaction of the triazole intermediate with a pyrrolidine derivative.
Introduction of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the carboxylate group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized triazole derivatives.
Reduction: Reduced forms of the triazole or carboxylate groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its mechanism of action.
Comparison with Similar Compounds
- tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
- tert-butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)morpholine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the triazole ring (pyrrolidine, piperidine, or morpholine).
- Reactivity: The reactivity can vary based on the ring structure, affecting the compound’s chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity, making this compound unique in its potential uses.
Properties
CAS No. |
2167695-92-1 |
---|---|
Molecular Formula |
C11H19N5O2 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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